molecular formula C11H12N2 B2917246 2-Cyclopropyl-1-methylbenzimidazole CAS No. 874615-24-4

2-Cyclopropyl-1-methylbenzimidazole

Cat. No. B2917246
CAS RN: 874615-24-4
M. Wt: 172.231
InChI Key: KJTLXZRNCLNSDO-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1-methylbenzimidazole” is a chemical compound with the molecular formula C11H12N2 . It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds . These compounds are similar to various natural antecedents and have been studied for their potential in various pharmaceutical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “2-Cyclopropyl-1-methylbenzimidazole”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . Another method involves using Cu–Pd/γ-Al2O3 as the catalyst, synthesizing benzimidazole directly from 2-nitroaniline and ethanol .


Molecular Structure Analysis

The structure-activity relationship (SAR) of benzimidazoles indicates that the substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . The substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences its activity .


Chemical Reactions Analysis

The reactions involved in the synthesis of benzimidazole derivatives are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been suggested .

Future Directions

Benzimidazole derivatives, including “2-Cyclopropyl-1-methylbenzimidazole”, hold promise for future research due to their wide range of biological activities . They are particularly relevant in the search for new pharmaceuticals .

Mechanism of Action

Target of Action

Benzimidazole derivatives, such as 2-Cyclopropyl-1-methylbenzimidazole, have been reported to exhibit a wide range of biological activities, including anticancer . The primary targets of these compounds are often associated with cancer cells, where they can inhibit tumor progression . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .

Mode of Action

The mode of action of 2-Cyclopropyl-1-methylbenzimidazole is likely related to its interaction with its targets in cancer cells. The compound may interact with these targets, causing changes that inhibit the progression of the tumor . The specific interactions and resulting changes can depend on the substitution pattern of the benzimidazole nucleus . For instance, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Pharmacokinetics

Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the action of 2-Cyclopropyl-1-methylbenzimidazole is likely the inhibition of tumor progression in cancer cells . This is achieved through its interaction with its targets and the subsequent changes caused by this interaction .

Action Environment

The action, efficacy, and stability of 2-Cyclopropyl-1-methylbenzimidazole can be influenced by various environmental factors. For instance, the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile . This suggests that the compound’s action can be influenced by the pH of its environment. Additionally, the presence of an ortho amino group allows further reaction to give a cyclic product , suggesting that the compound’s action can also be influenced by the presence of specific functional groups in its environment.

properties

IUPAC Name

2-cyclopropyl-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13-10-5-3-2-4-9(10)12-11(13)8-6-7-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLXZRNCLNSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-methylbenzimidazole

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